N-(butan-2-yl)-2,4-dimethylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
ICFHUKRMOGXVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Contextualization Within N Alkylated Arylamines
N-(butan-2-yl)-2,4-dimethylaniline is a secondary arylamine, characterized by an N-alkyl group (butan-2-yl) and a substituted aromatic ring (2,4-dimethylaniline). N-alkylated arylamines are a fundamental class of compounds in organic chemistry, serving as crucial intermediates and building blocks for a wide range of more complex molecules. byjus.com The synthesis of these amines has been an area of significant research, with traditional methods often involving the use of alkyl halides, which can lead to overalkylation and the production of undesirable salt waste. byjus.com Modern synthetic strategies focus on more sustainable approaches, such as the use of alcohols, alkenes, or other readily available molecules as alkylating agents. byjus.com
The properties and reactivity of N-alkylated arylamines are influenced by the nature of both the alkyl group and the substituents on the aromatic ring. The nitrogen atom's basicity and nucleophilicity are key characteristics that dictate its chemical behavior. acs.org
Significance of Substituted Anilines in Chemical Synthesis and Advanced Materials Research
Substituted anilines are a cornerstone of modern chemical synthesis, valued for their versatility as precursors to a vast array of organic compounds. They are integral to the production of dyes, agrochemicals, pharmaceuticals, and polymers. byjus.comwisdomlib.org The specific substituents on the aniline (B41778) ring can be strategically chosen to modulate the electronic properties and reactivity of the molecule, allowing for the synthesis of target compounds with desired characteristics. wisdomlib.org
In the realm of materials science, substituted anilines are utilized in the development of advanced materials. For instance, they are precursors in the synthesis of novel dyes and have applications in creating products with specific performance characteristics.
The synthesis of substituted anilines itself is a topic of ongoing research, with methods being developed to achieve greater efficiency and control over the placement of substituents on the aromatic ring. acs.orgnih.gov Traditional methods often have limitations regarding the introduction of substituents, which modern strategies aim to overcome. acs.org
Stereochemical Features and Isomeric Considerations of the Butan 2 Yl Moiety
Direct N-Alkylation Approaches to this compound
Direct N-alkylation represents a primary and straightforward route for the synthesis of N-substituted anilines. This method involves the reaction of an aniline (B41778) with an alkylating agent, leading to the formation of the desired secondary or tertiary amine.
Alkylation of 2,4-Dimethylaniline with Butan-2-yl Halides under Basic Conditions
The N-alkylation of 2,4-dimethylaniline can be accomplished using butan-2-yl halides, such as butan-2-yl bromide or chloride, in the presence of a base. researchgate.net The base is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases used in such reactions include potassium carbonate and triethylamine. researchgate.net The reaction is typically carried out in a suitable solvent, like acetonitrile. researchgate.net
The general mechanism involves the nucleophilic attack of the nitrogen atom of the 2,4-dimethylaniline on the electrophilic carbon of the butan-2-yl halide. This process can sometimes lead to a mixture of mono- and di-alkylated products.
Catalytic Systems and Optimization for Enhanced Yield and Selectivity
To improve the efficiency and selectivity of N-alkylation, various catalytic systems have been developed. These catalysts can facilitate the reaction under milder conditions and often favor the formation of the desired mono-alkylated product. For instance, copper-based catalysts, such as copper(II) acetate (B1210297), have been employed for the N-alkylation of anilines with alkylboronic acids. organic-chemistry.org Another approach involves the use of zeolite catalysts of the pentasil type for the reaction of anilines with alcohols at elevated temperatures. google.com
Optimization of reaction parameters, including temperature, solvent, catalyst loading, and the molar ratio of reactants, is critical for maximizing the yield of this compound while minimizing side reactions. For example, in gas-phase alkylation methods, the selection of the catalyst and the reaction temperature are key to achieving high conversion and product purity. alfa-chemistry.com
Reductive Amination Protocols for N-Alkylated Dimethylanilines
Reductive amination offers an alternative and highly effective method for the synthesis of N-alkylated anilines. This process involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Synthesis from 2,4-Dimethylaniline Precursors
This compound can be synthesized via reductive amination by reacting 2,4-dimethylaniline with butan-2-one in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice due to its selectivity and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The reaction can be activated by the addition of an acid, such as boric acid or p-toluenesulfonic acid, often under solvent-free conditions. organic-chemistry.org
Another variation of this protocol involves the use of paraformaldehyde as a source of the carbonyl group, which can then react with the aniline and be subsequently reduced. rsc.org This method is particularly useful for N-methylation but can be adapted for other alkyl groups.
| Reactants | Reducing Agent | Catalyst/Activator | Product |
| 2,4-Dimethylaniline, Butan-2-one | Sodium Borohydride | Boric Acid | This compound |
| 2,4-Dimethylaniline, Butan-2-one | Phenylsilane | Dibutyltin dichloride | This compound |
Advanced Precursor Synthesis: 2,4-Dimethylaniline
The availability of the starting material, 2,4-dimethylaniline, is crucial for the synthesis of its derivatives. nih.govsigmaaldrich.com Advanced synthetic methods focus on the efficient and environmentally benign production of this key precursor.
Direct Amination of m-Xylene via Catalytic Processes
A notable method for the synthesis of 2,4-dimethylaniline is the direct amination of m-xylene. google.com This approach avoids the multi-step process of nitration followed by reduction, which is a more traditional route. guidechem.com One such catalytic process involves the use of a soluble vanadium salt, such as ammonium (B1175870) metavanadate, as a catalyst and hydroxylamine (B1172632) hydrochloride as the amino source. google.com The reaction is carried out in an acetic acid-water medium. google.com This method is advantageous due to its simple equipment requirements, mild operating conditions, and reduced environmental impact, offering high yield and selectivity for 2,4-dimethylaniline. google.com
Another catalytic system for the direct amination of arenes utilizes a vanadium catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride, which has shown high yields of aniline from benzene. mdpi.com While not specifically detailed for m-xylene, this suggests a promising avenue for direct amination technologies.
| Reactants | Catalyst | Amino Source | Medium | Product | Yield |
| m-Xylene | Ammonium Metavanadate | Hydroxylamine Hydrochloride | Acetic Acid/Water | 2,4-Dimethylaniline | 48.55% google.com |
Preparation of Key Intermediates and Related N-Arylbutanamides
The synthesis of this compound often involves the preparation of key intermediates, among which N-arylbutanamides play a crucial role. These intermediates can be functionalized and transformed to introduce the desired butan-2-yl group and achieve the final product structure. The reactivity of the aryl and butanamide moieties allows for various synthetic manipulations.
A pivotal intermediate in the synthesis of related compounds is N-(2,4-dimethylphenyl)-3-oxobutanamide. sielc.comnih.gov This compound belongs to the class of N-aryl-3-oxobutanamides, which are valuable precursors in various chemical transformations. nih.gov A common and established method for the synthesis of N-aryl-3-oxobutanamides involves the condensation reaction between an aniline derivative and a β-keto ester, such as ethyl acetoacetate. In the case of N-(2,4-dimethylphenyl)-3-oxobutanamide, the synthesis would typically proceed through the reaction of 2,4-dimethylaniline with ethyl acetoacetate.
This intermediate, N-(2,4-dimethylphenyl)-3-oxobutanamide, serves as a versatile building block for the synthesis of more complex molecules. For instance, it has been utilized in coupling reactions with diazonium salts to form hydrazone derivatives. researchgate.net In a specific study, diazonium salts derived from various aromatic amines were coupled with N-(2,4-dimethylphenyl)-3-oxobutanamide in an aqueous ethanol (B145695) solution containing sodium acetate. researchgate.net This reaction resulted in the formation of a series of hydrazone compounds (3a-h). researchgate.net The general reaction is depicted below:
Scheme 1: Synthesis of Hydrazones from N-(2,4-dimethylphenyl)-3-oxobutanamide
Image of the reaction scheme showing a diazonium salt reacting with N-(2,4-dimethylphenyl)-3-oxobutanamide to form a hydrazone. (Illustrative scheme, not from a direct source)
The synthesis involved pouring a solution of the diazonium salt into a solution of N-(2,4-dimethylphenyl)-3-oxobutanamide and sodium acetate in 50% ethanol with vigorous stirring. researchgate.net The resulting products were then washed with ethanol. researchgate.net
The following table summarizes the hydrazone derivatives synthesized from N-(2,4-dimethylphenyl)-3-oxobutanamide and various amines.
| Compound | Starting Amine for Diazonium Salt | Resulting Hydrazone |
|---|---|---|
| 3a | Sulfanilic acid | Hydrazone derivative of sulfanilic acid |
| 3b | 4-Nitroaniline | Hydrazone derivative of 4-nitroaniline |
| 3c | 4-Aminosalicylic acid | Hydrazone derivative of 4-aminosalicylic acid |
| 3d | Sulfanilamide | Hydrazone derivative of sulfanilamide |
| 3e | Sulfamethoxazole | Hydrazone derivative of sulfamethoxazole |
| 3f | Sulfathiazole | Hydrazone derivative of sulfathiazole |
| 3g | Sulfapyridine | Hydrazone derivative of sulfapyridine |
| 3h | Sulfamerazine | Hydrazone derivative of sulfamerazine |
Data sourced from a study on the synthesis and elucidation of the structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. researchgate.net
The ultraviolet (UV) spectra of these synthesized hydrazones typically showed three absorption maxima in the ranges of 203–207 nm, 235–271 nm, and 376–393 nm. researchgate.net However, compounds 3e and 3f exhibited four absorption maxima. researchgate.net These findings highlight the role of N-(2,4-dimethylphenyl)-3-oxobutanamide as a key intermediate in the generation of a diverse library of hydrazone compounds.
Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Ring
The 2,4-dimethylphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The amino group, being a strong activating group, and the two methyl groups, which are also activating, significantly increase the electron density of the aromatic ring. vaia.com This heightened nucleophilicity makes the ring susceptible to attack by a wide range of electrophiles.
The directing effects of the substituents determine the position of substitution. The amino group is an ortho-, para-director, while the methyl groups are also ortho-, para-directors. In 2,4-dimethylaniline, the positions ortho and para to the amino group are positions 3, 5, and 6. The methyl groups at positions 2 and 4 further influence the substitution pattern.
However, the presence of the bulky N-(butan-2-yl) group and the methyl group at the ortho position (position 2) introduces significant steric hindrance. vaia.com This steric hindrance can impede the approach of electrophiles to the positions ortho to the amino group (positions 3 and especially 6). Consequently, electrophilic substitution is most likely to occur at the less sterically hindered position 5 or position 6, depending on the size of the electrophile and the reaction conditions. For instance, nitration of similarly substituted anilines often results in substitution at the position meta to the amino group under strongly acidic conditions, where the anilinium ion is the reacting species. quora.com
Oxidation Reactions of the Tertiary Amine Functionality
The tertiary amine functionality in this compound is susceptible to oxidation. The oxidation of tertiary amines can proceed through various mechanisms, often involving the formation of an N-oxide or demethylation. sioc-journal.cnacs.org The specific products formed depend on the oxidizing agent and reaction conditions.
Common oxidizing agents like hydrogen peroxide or peroxy acids can convert the tertiary amine to its corresponding N-oxide. Transition metal catalysts are also employed in the oxidation of tertiary amines, offering efficient protocols for various transformations. sioc-journal.cn
The mechanism of oxidation often involves an initial electron transfer from the nitrogen atom to the oxidant, forming an aminium radical cation. acs.orgnih.gov This intermediate can then undergo further reactions, such as deprotonation or reaction with other species, to yield the final oxidation products. For example, oxidation of N,N-dimethylaniline can lead to N-demethylation and ring hydroxylation. nih.gov The presence of the sec-butyl group in this compound could lead to oxidation at the benzylic position of the butyl group, in addition to reactions involving the nitrogen atom.
Role in Condensation Reactions and Formation of Imine Derivatives
This compound, being a secondary amine, can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. However, unlike primary amines which form imines, secondary amines react with aldehydes and ketones to form enamines if a proton is available on an adjacent carbon. Given the structure of this compound, its reaction with a carbonyl compound would likely involve the formation of an iminium ion intermediate.
The related primary amine, 2,4-dimethylaniline, readily undergoes condensation reactions with carbonyl compounds to form imines. guidechem.com These reactions are fundamental in the synthesis of various organic compounds. For example, the condensation of anilines with formaldehyde (B43269) has been studied kinetically. acs.org
A significant application of anilines, including 2,4-dimethylaniline, is in the synthesis of α-diimine ligands. nih.govnih.gov These ligands are crucial in coordination chemistry and are widely used in transition metal-catalyzed polymerization of olefins. nih.govswarthmore.edu The synthesis typically involves the condensation of two equivalents of an aniline with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione. The resulting α-diimine ligand possesses a conjugated N=C-C=N backbone. The steric and electronic properties of the aniline precursor, such as the methyl groups in 2,4-dimethylaniline, have a profound impact on the properties and catalytic activity of the resulting metal complexes. nih.gov
Stereochemical Aspects of Reactions Involving the Chiral Butan-2-yl Group
The presence of a chiral center in the butan-2-yl group of this compound introduces stereochemical considerations into its reactions. The butan-2-yl group contains a stereogenic carbon atom, meaning the molecule can exist as a pair of enantiomers, (R)-N-(butan-2-yl)-2,4-dimethylaniline and (S)-N-(butan-2-yl)-2,4-dimethylaniline. doubtnut.comquora.comlibretexts.org
When this chiral amine is used as a reactant or a catalyst in a chemical reaction, it can influence the stereochemical outcome of the reaction, a process known as asymmetric induction. For instance, in reactions where a new chiral center is formed, the existing chirality of the butan-2-yl group can lead to a preferential formation of one diastereomer over the other. slideshare.net The degree of stereoselectivity will depend on the proximity of the chiral center to the reacting site and the mechanism of the reaction. The study of such stereochemical effects is a fundamental aspect of asymmetric synthesis. beilstein-journals.org
Investigation of C-C Bond Transformations in Analogous Structures
While direct studies on C-C bond transformations of this compound are not extensively reported, research on analogous structures provides insights into potential reactivity. Aniline and its derivatives can mediate oxidative C-C bond cleavage in certain substrates. For example, 4-methylaniline has been shown to mediate the metal-free oxidative C-C bond cleavage of α-alkoxy aldehydes in the presence of air as the oxidant. rsc.orgnih.gov This suggests that under specific conditions, the aniline moiety could play a role in facilitating the cleavage of carbon-carbon bonds.
Furthermore, C-C bond activation is a significant area of research in organic synthesis. organic-chemistry.orgnih.gov These transformations often involve transition metal catalysis and can lead to the formation of new carbon-carbon bonds or the cleavage of existing ones. nih.govnih.gov The electronic and steric properties of the N-alkyl and aryl substituents in aniline derivatives can influence the course and efficiency of such reactions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of N-(butan-2-yl)-2,4-dimethylaniline would be expected to provide information on the number of different types of protons, their chemical environments, and their connectivity. Key features would include signals for the aromatic protons on the dimethylphenyl ring, the methine and methylene protons of the butan-2-yl group, and the methyl protons. The splitting patterns (multiplicities) of these signals would reveal adjacent protons, and their integration would indicate the relative number of protons of each type.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the aromatic carbons of the 2,4-dimethylaniline (B123086) moiety and the aliphatic carbons of the butan-2-yl substituent. The chemical shifts of these signals would be indicative of their electronic environment.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the butan-2-yl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which in turn allows for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.
X-ray Diffraction Studies of Crystalline Derivatives and Related Compounds
X-ray diffraction analysis of a suitable single crystal of this compound or a crystalline derivative would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. No such crystallographic data for the target compound were found in the searched databases.
Despite a comprehensive search for scientific literature, no specific experimental data on the electronic absorption spectroscopy (UV-Visible) of the chemical compound this compound could be located.
Consequently, the requested section on "" focusing on its UV-Visible properties, including a data table of λmax and molar absorptivity, cannot be provided at this time. The generation of scientifically accurate and detailed research findings requires access to published studies where this specific compound has been synthesized and characterized, which appear to be unavailable in the public domain.
To fulfill this request, data from a dedicated spectroscopic analysis of this compound would be necessary.
Applications of N Butan 2 Yl 2,4 Dimethylaniline in Advanced Chemical Research
N-(butan-2-yl)-2,4-dimethylaniline, a substituted aniline (B41778) derivative, holds potential in various domains of advanced chemical research due to its specific structural and electronic properties. Its role as a versatile chemical entity is explored across several key areas of modern chemistry.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of N-alkylanilines is a cornerstone of organic chemistry, but traditional methods often fall short of modern standards for sustainability. Future research is intensely focused on greener, more atom-economical routes to compounds like N-(butan-2-yl)-2,4-dimethylaniline. A primary area of development is the catalytic N-alkylation of anilines using alcohols, a process often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach is advantageous as it utilizes readily available alcohols as alkylating agents and generates water as the sole byproduct. nih.govnih.gov
Recent advancements have demonstrated the efficacy of various catalytic systems, moving from precious metals like iridium and ruthenium to more earth-abundant and cost-effective metals such as manganese and iron. nih.govnih.govresearchgate.net For instance, manganese pincer complexes have shown high efficiency for the monoalkylation of anilines with a broad range of alcohols under relatively mild conditions. nih.gov Another innovative approach involves visible-light-induced N-alkylation, which can proceed without the need for metal catalysts, bases, or ligands, representing a significant step towards environmentally benign synthesis. nih.govrsc.org The development of these methods will be crucial for the large-scale, sustainable production of this compound.
| Catalyst System | Key Features | Typical Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Manganese Pincer Complexes | Earth-abundant metal, high chemoselectivity for monoalkylation. | 80-100 °C, t-BuOK base | Broad range of anilines and alcohols, tolerates various functional groups. | nih.gov |
| Nitrile-Substituted NHC-Ir(III) Complexes | High yields, solvent-free conditions. | 120 °C, KOtBu base | Various substituted anilines and benzyl alcohols. | nih.gov |
| Supported Ferric Perchlorate (Fe(ClO4)3/SiO2) | Heterogeneous, iron-based catalyst. | 60 °C | Aromatic amines with various alcohols. | researchgate.net |
| Visible Light / NH4Br | Metal-free, base-free, ligand-free. | Room temperature, 420 nm LED | Anilines with 4-hydroxybutan-2-one. | nih.gov |
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new applications. Future research will increasingly employ advanced characterization techniques to probe the dynamic processes involving this compound in real-time. Operando spectroscopy, which combines spectroscopic analysis of a catalyst with simultaneous online reaction monitoring, is a powerful tool for elucidating the relationship between a catalyst's structure and its performance under actual working conditions. hideninc.comrsc.orgethz.chmdpi.com
Techniques such as operando X-ray Absorption Spectroscopy (XAS) and Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) can provide invaluable data on the electronic state and coordination environment of metal catalysts during a reaction. rsc.org Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has already proven effective in studying the N-alkylation of aniline (B41778) with benzyl alcohol catalyzed by an iridium complex. acs.org This technique allowed for the direct observation of the catalyst's resting state, identifying it as an iridium-hydride species coordinated to the aniline substrate, and also detected the imine intermediate, providing critical insights into the rate-determining step of the catalytic cycle. acs.org Applying these advanced methods to the synthesis and reactions of this compound will enable a more rational design of catalysts and reaction conditions.
In-depth Computational Modeling of Complex Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. nih.govacs.org Future research will leverage in-depth computational modeling to explore the complex reactivity of this compound. DFT calculations can be used to investigate the structural and electronic properties of the molecule, including the effects of its substituents on reactivity. researchgate.networldscientific.com
By modeling reaction pathways, researchers can calculate transition state energies and predict the outcomes of different synthetic strategies, thereby accelerating the discovery of novel and efficient routes. For instance, DFT studies can compare the energetics of different catalytic cycles, helping to explain the observed selectivity and activity of various metal catalysts in N-alkylation reactions. acs.org Furthermore, combining DFT with molecular dynamics simulations can provide insights into how the molecule interacts with solvents, reagents, and catalyst surfaces, offering a more complete picture of its behavior in complex chemical environments. Such computational investigations can guide experimental work, reducing the need for extensive trial-and-error screening and leading to a more targeted approach to catalyst and materials design. acs.orgrsc.org
Expanding the Scope of Applications in Catalysis and Functional Materials
The unique structural features of this compound—a chiral secondary amine with a substituted aromatic ring—make it an attractive candidate for a range of applications, particularly in catalysis and functional materials.
Catalysis: Anilines and their derivatives are widely used as ligands to stabilize and tune the reactivity of transition metal catalysts. nih.gov Future work could explore this compound as a ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. nih.gov The chiral nature of the sec-butyl group also presents an exciting opportunity for its use in asymmetric catalysis, where it could induce enantioselectivity in a variety of chemical transformations. nih.govnih.gov
Functional Materials: N-alkylanilines serve as monomers for the synthesis of conducting polymers and other functional materials. researchgate.netacs.orgacs.org The polymerization of this compound could lead to novel polymeric materials with interesting electronic, optical, or chiroptical properties. The substituents on the aniline ring can significantly alter the polymer's characteristics, such as solubility, morphology, and sensitivity, making these materials promising for applications in chemical sensors or electronic devices. researchgate.netnih.gov Research into creating polymers and copolymers based on this monomer could open up new avenues in materials science, from flame retardants to energy storage solutions. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
